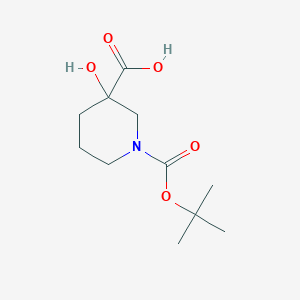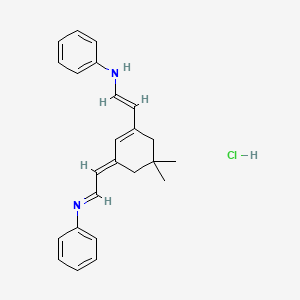
1-(1-ethyl-1H-imidazol-2-yl)piperazine dihydrochloride
Descripción general
Descripción
1-(1-ethyl-1H-imidazol-2-yl)piperazine dihydrochloride is a chemical compound with the CAS Number: 1216433-63-4 . It has a molecular weight of 253.17 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC Name for this compound is 1-(1-ethyl-1H-imidazol-2-yl)piperazine dihydrochloride . The InChI Code is 1S/C9H16N4.2ClH/c1-2-12-8-5-11-9(12)13-6-3-10-4-7-13;;/h5,8,10H,2-4,6-7H2,1H3;2*1H .Physical And Chemical Properties Analysis
The compound is solid in its physical form .Aplicaciones Científicas De Investigación
Metabolism and Distribution
Arylpiperazine derivatives, including 1-(1-ethyl-1H-imidazol-2-yl)piperazine dihydrochloride, have shown significant pre-systemic and systemic metabolism, involving N-dealkylation to 1-aryl-piperazines primarily via CYP3A4. These metabolites exhibit a range of effects, particularly related to serotonin receptors, and distribute extensively in tissues, including the brain. Their levels in the brain or blood can surpass those of the parent compound, highlighting their pharmacological significance. Individual variability in the metabolite-to-parent drug ratios is attributed to differences in CYP3A4 and CYP2D6 expression and activity (Caccia, 2007).
Pharmacological Profile
Piperazine derivatives are recognized for their therapeutic applications, featuring in a range of drugs with antipsychotic, antihistamine, antidepressant, anticancer, antiviral, anti-inflammatory, and other properties. Modifications in the substitution pattern on the piperazine nucleus yield significant differences in the medicinal potential of the resultant molecules. The review emphasizes the versatile potential of piperazine-based molecules, suggesting them as promising building blocks for drug discovery, with changes in substituents impacting their pharmacokinetic and pharmacodynamic profiles significantly (Rathi, Syed, Shin, & Patel, 2016).
Antimicrobial Applications
Anti-Tuberculosis Activity
Piperazine has emerged as a key building block in the design of potent anti-mycobacterial agents, especially against Mycobacterium tuberculosis. Several molecules with piperazine as an essential subunit have reported significant activity against both multidrug-resistant and extremely drug-resistant strains of tuberculosis. The review focuses on the design, rationale, and structure-activity relationship of potent piperazine-based anti-TB molecules, offering insights to medicinal chemists in developing effective anti-mycobacterial agents (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).
Propiedades
IUPAC Name |
1-(1-ethylimidazol-2-yl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4.2ClH/c1-2-12-8-5-11-9(12)13-6-3-10-4-7-13;;/h5,8,10H,2-4,6-7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTNUFZGHHWPQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1N2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-ethyl-1H-imidazol-2-yl)piperazine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



methanamine](/img/structure/B1404856.png)






![Benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B1404871.png)

![Methyl 4-chlorothieno[3,2-D]pyrimidine-7-carboxylate](/img/structure/B1404873.png)
![[1-(Pyridin-4-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B1404874.png)


